3-Amino-1-isopropyl-5-methylindolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-5-methylindolin-2-one typically involves the construction of the indole ring system, which is a significant heterocyclic system in natural products and drugs . One common method involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, sourcing, and procurement . Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-Amino-1-isopropyl-5-methylindolin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated, such as antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a benzenoid nucleus and aromatic properties.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylate derivatives: Compounds with antiviral and anti-inflammatory activities.
Uniqueness
3-Amino-1-isopropyl-5-methylindolin-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-5-methyl-1-propan-2-yl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7(2)14-10-5-4-8(3)6-9(10)11(13)12(14)15/h4-7,11H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSWZUVASSPYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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